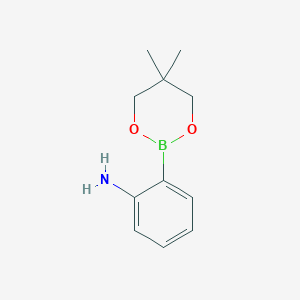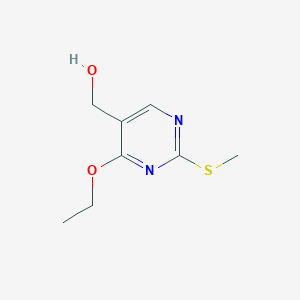
4,7-Dibromocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromocinnoline is a halogenated heterocyclic compound that belongs to the cinnoline familyThe presence of bromine atoms at the 4 and 7 positions of the cinnoline ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Dibromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Another method involves the transhalogenation of 4,7-dichlorocinnoline with a brominating agent. This reaction can be carried out using hydrobromic acid in acetic acid as the solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of cinnoline.
Oxidation Products: 4,7-Dibromoquinoline.
Coupling Products: Biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromocinnoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-dibromocinnoline and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. Additionally, the heterocyclic structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichlorocinnoline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.
4,7-Dibromoquinoline: An oxidized derivative with different electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: A sulfur-nitrogen heterocycle with similar bromine substitution but different core structure.
Uniqueness
4,7-Dibromocinnoline is unique due to its specific substitution pattern and the presence of bromine atoms, which confer higher reactivity compared to its chlorinated analogs. This makes it a valuable intermediate in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Eigenschaften
Molekularformel |
C8H4Br2N2 |
|---|---|
Molekulargewicht |
287.94 g/mol |
IUPAC-Name |
4,7-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
InChI-Schlüssel |
JIWGLEKQCYLXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)N=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)


